

# nomenclature and classification of substituted pyrylium salts

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An In-depth Technical Guide to the Nomenclature and Classification of Substituted **Pyrylium** Salts

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, classification, and chemical properties of substituted **pyrylium** salts. It is intended for professionals in the fields of chemistry and drug development who utilize these versatile heterocyclic compounds as synthetic intermediates, photosensitizers, and bioactive molecules. The document covers IUPAC naming conventions, various classification schemes, key reaction pathways, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations.

## Nomenclature of Pyrylium Salts

The systematic naming of **pyrylium** salts is governed by IUPAC rules, although historical nomenclature is still prevalent in older literature.

## IUPAC Nomenclature

According to IUPAC recommendations, the **pyrylium** ring is a six-membered heterocyclic cation with one oxygen atom. The numbering of the ring begins with the oxygen atom as position 1.<sup>[1]</sup> The carbon atoms are then numbered sequentially from 2 to 6.

- Parent Cation: The unsubstituted ring is named **pyrylium**.<sup>[2]</sup>

- Substituents: The names and positions of any substituent groups are prefixed to the parent name. For example, 2,4,6-trimethyl**pyrylium**.
- Anion: The name of the counter-ion follows the name of the cation, separated by a space (e.g., 2,4,6-triphenyl**pyrylium** tetrafluoroborate).

Fused ring systems containing the **pyrylium** cation also have systematic names. For instance, the benzo-fused **pyrylium** ion is officially named chromenylium ion by IUPAC.[\[2\]](#)[\[3\]](#)

## Historical (Common) Nomenclature

In older literature, a Greek lettering system was used to denote positions on the **pyrylium** ring relative to the heteroatom[\[1\]](#):

- $\alpha$ -positions: Carbons at positions 2 and 6.
- $\beta$ -positions: Carbons at positions 3 and 5.
- $\gamma$ -position: Carbon at position 4.

Therefore, 2,4,6-trimethyl**pyrylium** might have been referred to as  $\alpha,\alpha',\gamma$ -trimethyl**pyrylium**.

## Classification of Substituted Pyrylium Salts

**Pyrylium** salts can be classified based on their synthetic origins, substituent patterns, and reactivity.

## Classification by Synthetic Route

The synthesis of the **pyrylium** ring system is a primary method of classification, typically involving the cyclization of a five-carbon chain precursor.[\[4\]](#) Syntheses are often categorized by the number of components that assemble to form the ring.[\[1\]](#)

- Three-Component Syntheses: These methods construct the ring from three separate molecules. A common example is the condensation of two moles of an aryl methyl ketone with one mole of an aryl aldehyde (Dilthey synthesis).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Two-Component Syntheses: These routes involve the reaction of two molecules. The Balaban-Nenitzescu-Praill synthesis, which uses tertiary butanol and acetic anhydride, is a classic example for preparing alkyl-substituted **pyrylium** salts.[2][3]
- One-Component Syntheses (Cyclization): These methods start with a single molecule already containing the required five-carbon dicarbonyl backbone, which is then cyclized.[4]

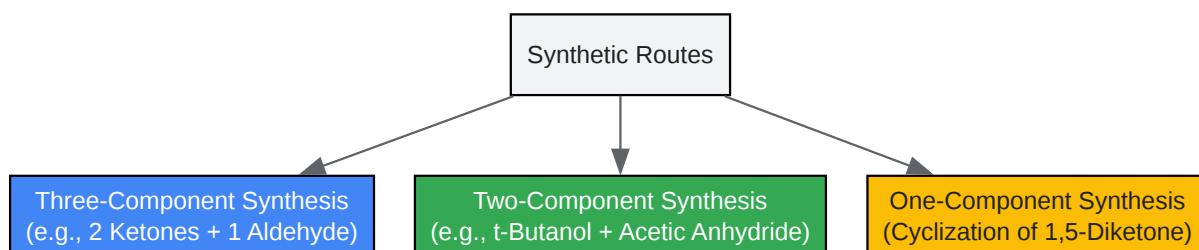


Diagram 1: Classification of Pyrylium Salt Synthetic Routes

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Diagram 1: Classification of Pyrylium Salt Synthetic Routes

## Classification by Substituent Pattern

The nature and position of substituents dramatically influence the properties and reactivity of **pyrylium** salts.

- Symmetrically vs. Asymmetrically Substituted: Salts with identical substituents at the 2- and 6-positions (e.g., 2,6-diphenyl-4-methylpyrylium) are symmetric, while those with different groups are asymmetric.
- $\alpha$ -Substituted vs.  $\alpha$ -Vacant: The presence or absence of substituents at the  $\alpha$ -positions (2 and 6) is critical for reactivity. Most common **pyrylium** salts are 2,4,6-trisubstituted.[5] Salts lacking a substituent at one or both  $\alpha$ -positions are often more reactive towards certain nucleophiles.[5]
- Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents affects the salt's stability, color (absorption spectra), and utility as a photocatalyst.[6][7] Electron-donating groups (e.g., alkoxy) can enhance photophysical properties, while electron-withdrawing groups are generally avoided.[7]

## Core Reactivity Principles

Due to the positively charged oxygen heteroatom, the **pyrylium** ring is highly electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1][2][8]

- Nucleophilic Attack: Nucleophiles readily attack the **pyrylium** cation, with a strong preference for the  $\alpha$ -positions (2 and 6), which have the highest electron deficiency.[8][9] Attack at the  $\gamma$ -position (4) can occur with very strong nucleophiles or if the  $\alpha$ -positions are sterically hindered.[8]
- Ring-Opening and Recyclization (ANRORC): A common reaction pathway involves Attack by a Nucleophile, Ring Opening, and Ring Closure.[1] For example, reaction with primary amines first forms an intermediate that opens to a dienone before recyclizing to form a stable N-substituted pyridinium salt (the Zincke reaction).[2]
- Conversion to Other Heterocycles: **Pyrylium** salts are versatile precursors for a wide array of other aromatic systems.[8][10]
  - Ammonia ( $\text{NH}_3$ ) yields pyridines.[2]
  - Primary Amines ( $\text{R-NH}_2$ ) yield N-substituted pyridinium salts (e.g., Katritzky salts).[2]
  - Hydroxylamine ( $\text{NH}_2\text{OH}$ ) yields pyridine-N-oxides.[2]
  - Hydrogen Sulfide ( $\text{H}_2\text{S}$ ) yields **thiopyrylium** salts.[2]
  - Phosphine Derivatives ( $\text{R-PH}_2$ ) yield phosphabzenes (phosphinines).[2][10]

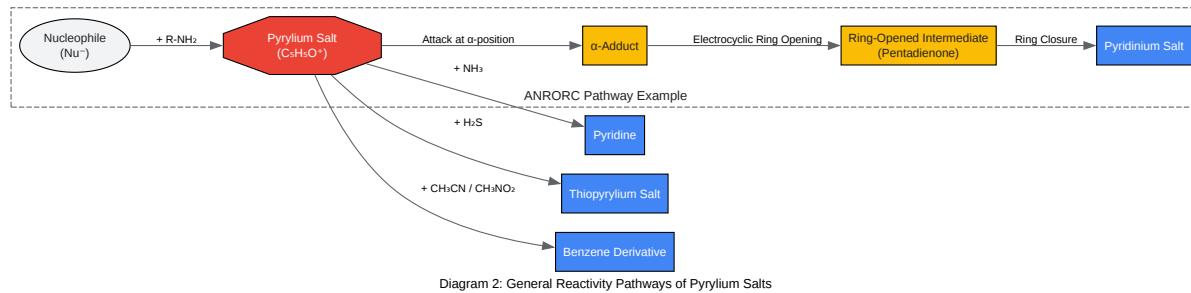


Diagram 2: General Reactivity Pathways of Pyrylium Salts

[Click to download full resolution via product page](#)Diagram 2: General Reactivity Pathways of **Pyrylium** Salts

## Quantitative Data

Spectroscopic and kinetic data are crucial for the characterization and application of **pyrylium** salts.

## NMR Spectroscopic Data

NMR spectroscopy is a primary tool for structural elucidation. Chemical shifts are highly dependent on the substituents and the solvent.

Table 1: Representative  $^{13}C$  NMR Chemical Shifts ( $\delta$ ) for **Pyrylium** Cations

| Compound               | C-2, C-6 ( $\alpha$ ) | C-4 ( $\gamma$ ) | C-3, C-5 ( $\beta$ ) | Substituent Carbons | Reference |
|------------------------|-----------------------|------------------|----------------------|---------------------|-----------|
| Unsubstituted Pyrylium | 169.32                | 161.21           | 127.74               | -                   | [1]       |

| 2,4,6-Trimethylpyrylium | 180.15 | 177.20 | 124.88 |  $\alpha$ -Me: 19-20,  $\gamma$ -Me: 23-25 | [1] |

Table 2: Representative  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) for Styrylpyrylium Salts

| Compound Structure                         | Pyrylium H-3, H-5 | Phenyl Protons  | Reference |
|--|-------------------|-----------------|-----------|
| 2,4,6-triphenyl-substituted styrylpyrylium | 8.50 - 9.20 (s)   | 7.50 - 8.45 (m) | [11]      |

## UV-Visible Absorption Data

**Pyrylium** salts typically exhibit strong absorption in the UV and visible regions, a property that is exploited in their use as dyes and photosensitizers.

Table 3: UV-Visible Absorption Maxima ( $\lambda_{\max}$ ) for Selected 2,4,6-Triarylpyrylium Salts in Acetonitrile

| Substituent s (R <sup>1</sup> , R <sup>2</sup> , R <sup>3</sup> ) | $\lambda_{\max}$ 1 (nm) | $\epsilon_1$ (M <sup>-1</sup> cm <sup>-1</sup> ) | $\lambda_{\max}$ 2 (nm) | $\epsilon_2$ (M <sup>-1</sup> cm <sup>-1</sup> ) | Reference |
|---|-------------------------|--|-------------------------|--|-----------|
| R <sup>1</sup> =R <sup>2</sup> =R <sup>3</sup> =Phenyl            | 358                     | 32,000   | 409                     | 30,000   | [12]      |
| R <sup>1</sup> =R <sup>3</sup> =4-Cl-Ph, R <sup>2</sup> =Ph       | 358                     | 39,000   | 412                     | 37,000   | [12]      |
| R <sup>1</sup> =R <sup>3</sup> =4-MeO-Ph, R <sup>2</sup> =Ph      | 368                     | 27,000   | 455                     | 50,000   | [12]      |

| R<sup>1</sup>=R<sup>3</sup>=Phenyl, R<sup>2</sup>=4-MeO-Ph | 322 | 15,500 | 466 | 12,300 | [7] |

## Reaction Kinetics

The rate of reaction with nucleophiles is sensitive to steric and electronic factors. A study on the base-catalyzed epimerization of diastereomeric **pyrylium** salts found that the reaction kinetics slow by a factor of 25 when bulky substituents are placed at the ortho versus the para position

on an attached cyclohexane ring, highlighting the steric sensitivity of reactions involving the **pyrylium** core.[13]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of common **pyrylium** salts.

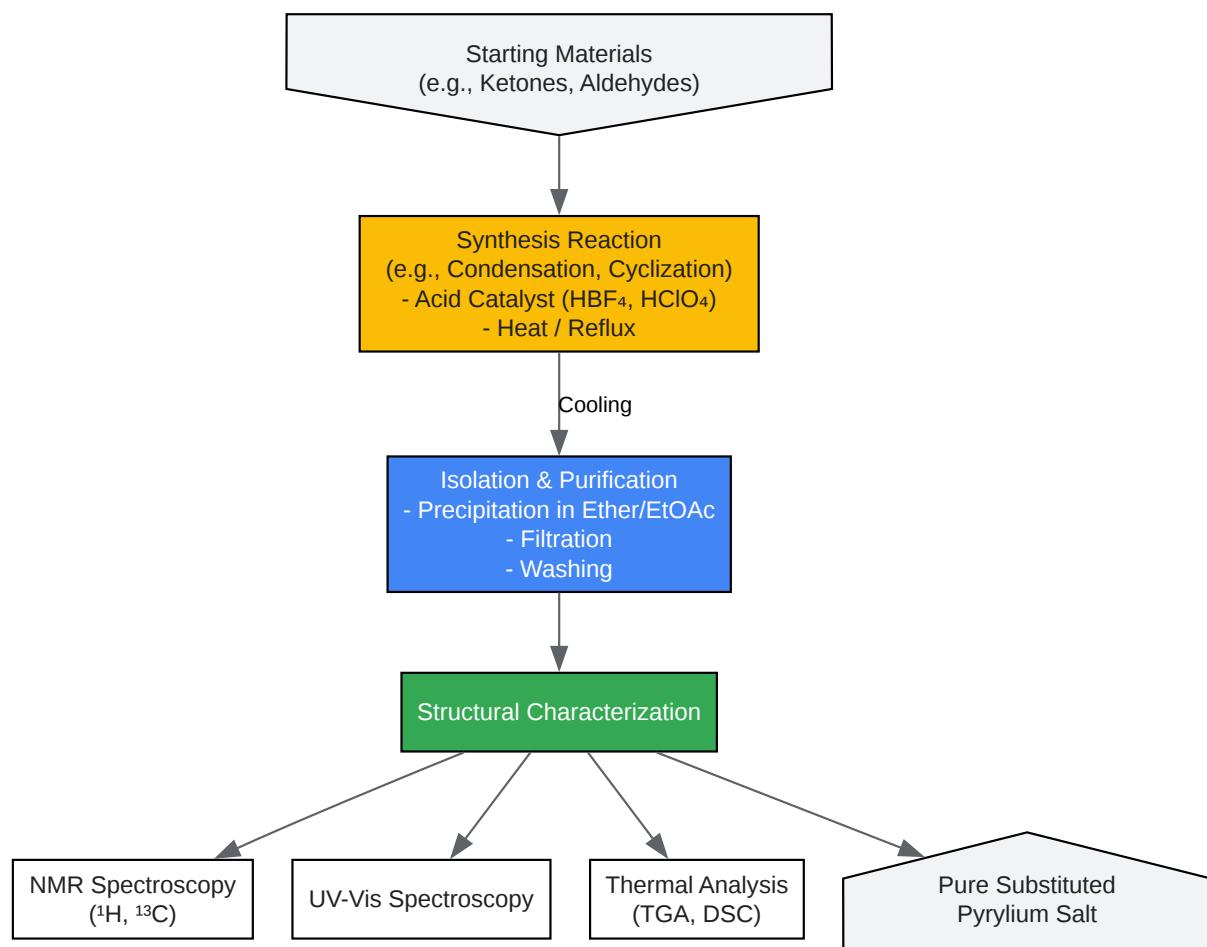


Diagram 3: General Experimental & Characterization Workflow

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Diagram 3: General Experimental & Characterization Workflow

## Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from the Dilthey synthesis method.[\[2\]](#)[\[3\]](#)

- Reactants: Combine acetophenone (2 moles) and benzaldehyde (1 mole) in a suitable solvent (e.g., acetic acid or 1,2-dichloroethane).
- Catalyst Addition: Add tetrafluoroboric acid ( $\text{HBF}_4 \cdot \text{Et}_2\text{O}$ ) as the acid catalyst. An oxidizing agent may also be required.
- Reaction: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by TLC.
- Isolation: Cool the reaction mixture to room temperature. The **pyrylium** salt, being ionic, is typically insoluble in less polar organic solvents.[\[10\]](#)[\[14\]](#)
- Purification: Pour the cooled mixture into diethyl ether or ethyl acetate to precipitate the product.[\[15\]](#)
- Collection: Filter the resulting solid, wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum.

## Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates

This modern approach allows for rapid and scalable synthesis.[\[16\]](#)[\[17\]](#)

- Feed Solutions:
  - Feed 1: Dissolve the chalcone derivative (2 equivalents) and the acetophenone derivative (1 equivalent) in 1,2-dichloroethane (DCE).
  - Feed 2: Dilute tetrafluoroboric acid ( $\text{HBF}_4 \cdot \text{Et}_2\text{O}$ , 2 equivalents) in DCE.
- Flow Reaction: Pump the two feed solutions into a T-mixer connected to a heated microreactor coil (e.g., at 110-130 °C). Residence times are typically short, on the order of 3-

5 minutes.

- Product Collection: The output from the reactor is directed into a collection flask containing vigorously stirred diethyl ether. The product precipitates immediately upon contact.
- Isolation: The precipitated **pyrylium** salt is isolated by filtration, washed with diethyl ether, and dried.

## Synthesis of N-Alkylpyridinium (Katritzky) Salts via Telescoped Flow Synthesis

This protocol builds upon the continuous-flow synthesis of the **pyrylium** salt.[\[17\]](#)

- **Pyrylium** Synthesis: Synthesize the desired **pyrylium** salt in a flow reactor as described in Protocol 5.2.
- Amine Addition: Instead of precipitating the **pyrylium** salt, direct the reactor output into a second T-mixer. Simultaneously, pump a solution of the desired primary amine (e.g., in ethanol or DCE) into the same T-mixer.
- Second Reaction: Pass the combined stream through a second heated reactor coil to facilitate the conversion to the pyridinium salt.
- Isolation: Collect the output from the second reactor and isolate the pyridinium salt product, typically by precipitation or solvent evaporation followed by purification. This telescoped method avoids the cumbersome isolation of the intermediate **pyrylium** salt.[\[17\]](#)

## Conclusion

Substituted **pyrylium** salts are a cornerstone class of heterocyclic compounds with well-defined nomenclature and diverse reactivity. Their classification based on synthetic routes and substituent patterns provides a logical framework for understanding their chemical behavior. As versatile synthons, they grant access to a vast range of other heterocyclic systems, most notably pyridines and pyridinium salts. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers leveraging the unique properties of **pyrylium** salts in organic synthesis, materials science, and drug discovery.

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## References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrylium - Wikipedia [en.wikipedia.org]
- 3. en-academic.com [en-academic.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0213893B1 - Photopolymerisable compositions containing substituted pyrylium salts as photoinitiators; and novel pyrylium salts for use therein - Google Patents [patents.google.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

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